Conformational Divergence in Solution: Spectroscopic Comparison of L-Ile and D-Allo-Ile Hexapeptides
Diastereomeric hexapeptides Boc-(L-Ile)₆-OMe and Boc-(D-aIle)₆-OMe exhibit significant differences in their CD spectra in 2,2,2-trifluoroethanol (TFE) solution, indicating distinct conformational populations. While both series adopt β-structures in the solid state, the L-isoleucine hexamer forms soluble molecular aggregates with β-conformation in TFE, whereas the D-alloisoleucine hexamer does not display this behavior [1].
| Evidence Dimension | Solution conformational behavior (CD spectroscopy) |
|---|---|
| Target Compound Data | Boc-(D-aIle)₆-OMe: does not form soluble β-sheet aggregates in TFE |
| Comparator Or Baseline | Boc-(L-Ile)₆-OMe: forms soluble molecular aggregates with β-conformation in TFE |
| Quantified Difference | Qualitatively distinct CD spectral profiles; aggregation behavior absent in target compound hexamer |
| Conditions | 2,2,2-Trifluoroethanol (TFE) solution; UV and CD spectroscopy |
Why This Matters
For procurement decisions involving peptides intended to avoid unintended aggregation or where solution-phase conformational homogeneity is critical, D-alloisoleucine offers a distinct and predictable alternative to L-isoleucine.
- [1] Widmer, U., Lorenzi, G. P., & Pino, P. (1979). The influence of asymmetric carbon atoms of the side chains on the conformational properties of polypeptides: Comparison of diastereomeric homooligopeptides of L‐isoleucine and D‐alloisoleucine. Biopolymers, 18(2), 239-256. DOI: 10.1002/bip.1979.360180202. View Source
